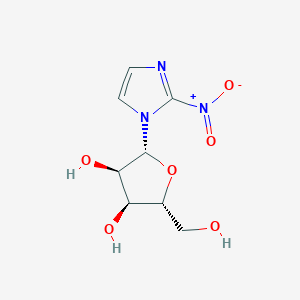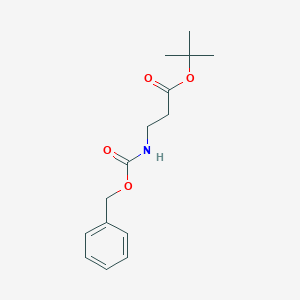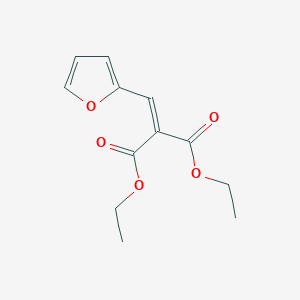
Cytidine 2':3'-cyclic monophosphate monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is commonly used in scientific research as a model substrate for kinetic analysis of ribonucleases, particularly ribonuclease A . The compound has a molecular formula of C9H13N3NaO7P and a molecular weight of 329.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the formation of the cyclic structure. The compound is usually synthesized in a laboratory setting using high-purity reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate the hydrolysis and substitution processes. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate for studying the kinetics of ribonucleases.
Biology: The compound is utilized in studies related to RNA processing and metabolism.
Mécanisme D'action
The mechanism of action of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt involves its interaction with ribonucleases, particularly ribonuclease A. The compound acts as a substrate, allowing researchers to study the enzyme’s activity and kinetics. It also plays a role in inhibiting viral replication by interfering with the formation of viral DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine monophosphate: A nucleotide that serves as a precursor to the cyclic form.
Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt: Another cyclic nucleotide with similar properties and applications.
Adenosine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt: A compound with similar biochemical roles but different molecular targets.
Uniqueness
Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is unique due to its specific interaction with ribonuclease A, making it an essential tool for studying RNA processing and enzyme kinetics. Its ability to inhibit viral replication also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
15718-51-1 |
|---|---|
Formule moléculaire |
C9H12N3NaO7P |
Poids moléculaire |
328.17 g/mol |
Nom IUPAC |
sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
PAQSESRKMUNNJR-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na] |
Key on ui other cas no. |
15718-51-1 |
Numéros CAS associés |
633-90-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


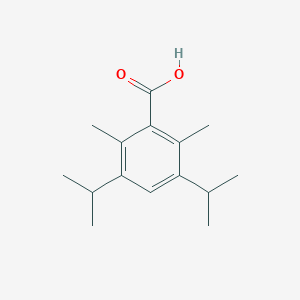

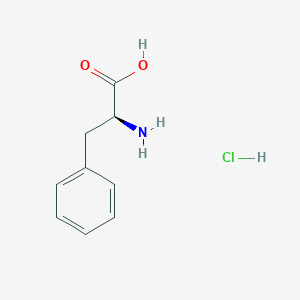





![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
